molecular formula C18H27N3O4 B2390072 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034376-98-0

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2390072
CAS No.: 2034376-98-0
M. Wt: 349.431
InChI Key: QYZIAXPPOCCGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenoxy group, and an acetamido linkage, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy group.

    Acetamido Linkage Formation: The methoxyphenoxy group is then reacted with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride, which is subsequently reacted with an amine to form the acetamido linkage.

    Piperidine Ring Introduction: The final step involves the reaction of the acetamido intermediate with N,N-dimethylpiperidine-1-carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetamido group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-((2-(2-methoxyphenoxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-20(2)18(23)21-10-8-14(9-11-21)12-19-17(22)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZIAXPPOCCGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.